2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzothiazole
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzothiazole
Brand Name:
Vulcanchem
CAS No.:
84645-80-7
VCID:
VC0414011
InChI:
InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+
SMILES:
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Molecular Formula:
C16H13NOS
Molecular Weight:
267.3g/mol
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzothiazole
CAS No.: 84645-80-7
Main Products
VCID: VC0414011
Molecular Formula: C16H13NOS
Molecular Weight: 267.3g/mol
CAS No. | 84645-80-7 |
---|---|
Product Name | 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzothiazole |
Molecular Formula | C16H13NOS |
Molecular Weight | 267.3g/mol |
IUPAC Name | 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole |
Standard InChI | InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ |
Standard InChIKey | RXKMHYYVMATNGS-DHZHZOJOSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
SMILES | COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Canonical SMILES | COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
PubChem Compound | 5377746 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume